Home > Products > Screening Compounds P45261 > Erythromycin, 12-deoxy-
Erythromycin, 12-deoxy- -

Erythromycin, 12-deoxy-

Catalog Number: EVT-13526737
CAS Number:
Molecular Formula: C37H67NO12
Molecular Weight: 717.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erythromycin, 12-deoxy-, is a derivative of erythromycin, a well-known macrolide antibiotic initially discovered in 1952 from the bacterium Saccharopolyspora erythraea. This compound retains the core antibacterial properties of erythromycin while possessing specific modifications that influence its pharmacological profile. Erythromycin is primarily effective against Gram-positive and some Gram-negative bacteria, as well as atypical pathogens such as Mycoplasma and certain Mycobacteria .

Source

Erythromycin and its derivatives are produced through fermentation processes involving specific strains of bacteria. The biosynthesis of erythromycin involves a complex series of enzymatic reactions that convert simple precursors into the macrolide structure. The production of erythromycin, 12-deoxy-, specifically involves alterations to the standard erythromycin biosynthetic pathway, leading to its unique chemical structure .

Classification

Erythromycin, 12-deoxy- belongs to the class of macrolide antibiotics. Macrolides are characterized by a large lactone ring and are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This class includes other antibiotics such as Azithromycin and Clarithromycin, which share similar mechanisms of action but differ in their chemical structures and pharmacokinetics .

Synthesis Analysis

The synthesis of erythromycin, 12-deoxy- can be achieved through several methods, typically involving modifications to the erythromycin backbone. A notable synthetic route includes:

  1. Reduction Reactions: The starting material is often a precursor like 9-deoxo-6-deoxy-6,9-epoxy-9,9a-dihydro-9a-azahomoerythromycin A. This compound undergoes selective reduction to yield various intermediates.
  2. Catalytic Reduction: Utilizing catalytic hydrogenation or other reductive techniques can facilitate the conversion of specific functional groups while preserving the integrity of the macrolide structure.
  3. Hydrolysis: In some methods, hydrolysis in an organic medium (e.g., acetonitrile) with dilute acids (like sulfuric acid) is employed to yield erythromycin derivatives from their hydrogenorthoborate forms .

These methods allow for the controlled synthesis of erythromycin, 12-deoxy-, enabling the introduction of specific functional groups that enhance its biological activity.

Molecular Structure Analysis

Erythromycin, 12-deoxy- has a molecular formula of C37H67N1O12C_{37}H_{67}N_{1}O_{12} with a molecular weight of approximately 717.90 g/mol. The structure features a large lactone ring typical of macrolides, with specific hydroxyl and methoxy groups that differentiate it from other erythromycin variants.

Structural Data

  • Molecular Formula: C37H67N1O12C_{37}H_{67}N_{1}O_{12}
  • Molecular Weight: 717.90 g/mol
  • Chemical Structure: The compound consists of a 14-membered lactone ring with various substituents that affect its solubility and biological activity.

The structural modifications at positions 11 and 12 contribute significantly to its pharmacological properties by influencing binding affinity to bacterial ribosomes .

Chemical Reactions Analysis

Erythromycin, 12-deoxy- participates in various chemical reactions typical for macrolides:

  1. Acylation Reactions: The hydroxyl groups can undergo acylation to form esters, enhancing lipophilicity and potentially improving bioavailability.
  2. Esterification: Reacting with carboxylic acids can yield ester derivatives that may exhibit altered pharmacokinetics.
  3. Nucleophilic Substitution: The presence of reactive functional groups allows for nucleophilic substitution reactions, which can introduce new functionalities into the molecule.

These reactions are essential for developing new derivatives with enhanced therapeutic profiles or reduced side effects .

Mechanism of Action

Erythromycin, 12-deoxy- exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds specifically to the 50S ribosomal subunit of bacteria, blocking peptide bond formation and translocation during translation.

Process

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Erythromycin, 12-deoxy- is sparingly soluble in water (approximately 2 mg/mL) but freely soluble in organic solvents like ethanol.
  • Stability: The compound's stability can be influenced by pH and temperature; it tends to degrade under acidic conditions.

Chemical Properties

  • pKa Values: The compound exhibits multiple pKa values due to its acidic functional groups, influencing its ionization state in biological systems.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within established ranges for similar compounds.

These properties are critical for understanding how erythromycin interacts within biological systems and its potential formulations as a therapeutic agent .

Applications

Erythromycin, 12-deoxy- has several scientific applications:

  1. Antimicrobial Therapy: It is used in treating various bacterial infections due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  2. Cancer Research: Recent studies suggest potential applications in oncology as a modulator targeting specific ion channels involved in cancer cell proliferation .
  3. Microbiological Testing: Erythromycin is frequently utilized in antimicrobial susceptibility testing in clinical microbiology laboratories to guide treatment decisions .

The versatility of erythromycin derivatives continues to be explored in both clinical settings and research environments, highlighting their significance in modern medicine.

Biosynthetic Pathways and Enzymatic Modifications

Polyketide Synthase (PKS) Systems in 12-Deoxy-Erythromycin Assembly

The assembly of the 12-deoxyerythromycin aglycone, 6-deoxyerythronolide B (6-dEB), is orchestrated by a multimodular type I PKS system in Saccharopolyspora erythraea. This system comprises three giant polypeptides (DEBS1–3) with 28 functional domains that catalyze the stepwise condensation of one propionyl-CoA starter unit and six methylmalonyl-CoA extender units. The absence of the C-12 hydroxyl group in 12-deoxyerythromycin derivatives stems from engineered modifications to the acyltransferase (AT) domains within module 1 (AT1) or module 2 (AT2) of DEBS. Substitution of native methylmalonyl-specific AT domains with malonyl-CoA-specific counterparts (e.g., from Streptomyces venezuelae or rapamycin PKS) eliminates the methyl branch at C-12 or C-10, yielding 12-desmethyl-12-deoxyerythromycin A or 10-desmethyl-12-deoxyerythromycin A, respectively [2] [6]. These modifications demonstrate the modularity of PKS and its susceptibility to reprogramming for novel polyketide backbones.

Table 1: Engineered PKS Modules for 12-Deoxyerythromycin Production

Engineered DomainSource of Heterologous ATProductBioactivity
AT1 in DEBS Module 1S. venezuelae ("Ven" AT)12-desmethyl-12-deoxyerythromycin AActive vs. Staphylococcus aureus
AT2 in DEBS Module 2Rapamycin PKS (RAPS AT14)10-desmethyl-12-deoxyerythromycin AActive vs. Staphylococcus aureus

Role of Cytochrome P450 EryF in Post-PKS Hydroxylation and Deoxygenation

The cytochrome P450 hydroxylase EryF catalyzes the first post-PKS modification: stereospecific C-6 hydroxylation of 6-dEB to form erythronolide B (EB). In 12-deoxyerythromycin biosynthesis, this step remains conserved. However, the absence of the C-12 hydroxyl group alters downstream processing. EryF features an enlarged substrate-binding pocket due to unique positioning of the B' and F helices, accommodating the macrolide ring perpendicular to the heme group (distance: ~4.8 Å from C-6 to heme iron) [7] [10]. This structural flexibility allows EryF to process 12-deoxy-6-dEB analogs, albeit with reduced efficiency. Crucially, C-12 hydroxylation is mediated by EryK (P450 EryK), which exhibits a 1,200–1,900-fold kinetic preference for erythromycin D over erythromycin B. In 12-deoxy pathways, the absence of the C-12 methyl branch prevents EryK recognition, leaving the C-12 position unmodified [7] [10].

Table 2: Comparative Substrate Specificity of Erythromycin P450 Hydroxylases

EnzymeReaction CatalyzedSubstrate PreferenceStructural Determinants
EryFC-6 hydroxylation of 6-dEB6-dEB > 12-deoxy-6-dEBEnlarged active site; modified B'/F helices
EryKC-12 hydroxylation of EB/Er-DEry-D >> Ery-B (1,200–1,900-fold difference)Strict requirement for C-12 methyl branch

Comparative Analysis of Glycosylation Patterns in Erythromycin Derivatives

Glycosylation in erythromycins involves attachment of l-mycarose (C-3) and d-desosamine (C-5) to the aglycone. In 12-deoxyerythromycin derivatives, glycosylation proceeds identically to standard pathways:

  • EryBV (glycosyltransferase I) transfers dTDP-l-mycarose to C-3-OH of 3-α-mycarosyl-erythronolide B.
  • EryCIII (glycosyltransferase II) attaches dTDP-d-desosamine to C-5-OH [1] .However, 12-deoxyerythromycin C lacks C-3′ methylation due to the absence of eryG (encoding mycarose O-methyltransferase) in some producers like Actinopolyspora erythraea YIM90600. This yields 3′-demethyl-12-deoxyerythromycin C, reducing bioactivity compared to methylated analogs [10]. Engineered heterologous systems (e.g., E. coli) confirm that downstream glycosyltransferases retain flexibility toward 12-deoxy aglycones, enabling analog diversification [1].

Genetic Engineering of Saccharopolyspora erythraea for 12-Deoxy-Erythromycin Production

Strain engineering focuses on PKS module editing, tailoring gene deletion, and precursor pathway optimization:

  • AT Domain Swapping: Replacement of AT1 in DEBS module 1 with malonyl-CoA-specific ATs (e.g., "Ven" AT or "Hyg" AT2) via homologous recombination yields 12-desmethyl-12-deoxy-6-dEB [2] [6].
  • Gene Knockouts: Deletion of eryK (C-12 hydroxylase) in eryG-negative strains (e.g., A. erythraea) stabilizes 12-deoxy intermediates [10].
  • CRISPR-Cas9-Mediated Editing: Enables precise deletion of competing pathways (e.g., pkeA1-A4 or rpp clusters) to enhance titers of 12-deoxy congeners [5].
  • Precursor Supply Engineering: Overexpression of mtmDE (analogs of rmlAD) in E. coli improves dTDP-deoxysugar biosynthesis, increasing 12-deoxyerythromycin C titers 3-fold [1].

Table 3: Genetic Engineering Strategies for Enhanced 12-Deoxyerythromycin Yield

StrategyGenetic ModificationImpact on Titer
AT Domain ReplacementHeterologous malonyl-CoA AT in DEBS module 1Novel 12-deoxy aglycone production
eryK DeletionInactivation of C-12 hydroxylaseAccumulation of 12-deoxy-Er-D
Competing Pathway DeletionCRISPR-Cas9 excision of pkeA1-A4/rpp2–3 fold increase in spinosad/actinorhodin*
Deoxysugar Pathway BoostmtmDE overexpression in heterologous hosts3-fold increase in glycosylated products

*Spinosad/actinorhodin used as reporters for flux redirection [5].

Properties

Product Name

Erythromycin, 12-deoxy-

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

Molecular Formula

C37H67NO12

Molecular Weight

717.9 g/mol

InChI

InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3

InChI Key

IDRYSCOQVVUBIJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.